molecular formula C9H8O3 B8602127 3-(3,4-Dihydroxy-phenyl)-2-propenal

3-(3,4-Dihydroxy-phenyl)-2-propenal

Cat. No.: B8602127
M. Wt: 164.16 g/mol
InChI Key: AXMVYSVVTMKQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dihydroxy-phenyl)-2-propenal is a phenylpropenal derivative characterized by a dihydroxyphenyl group attached to a propenal (α,β-unsaturated aldehyde) backbone. For instance, caffeic acid (3-(3,4-Dihydroxy-phenyl)-2-propenoic acid), a closely related compound with a carboxylic acid group instead of an aldehyde, is extensively studied for its bioactive properties . The aldehyde functional group in this compound may confer distinct reactivity and biological activity compared to its carboxylic acid counterpart.

Properties

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)prop-2-enal

InChI

InChI=1S/C9H8O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h1-6,11-12H

InChI Key

AXMVYSVVTMKQSL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=CC=O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Caffeic Acid (3-(3,4-Dihydroxy-phenyl)-2-propenoic acid)

  • Structure : Differs by the presence of a carboxylic acid (-COOH) instead of an aldehyde (-CHO) group.
  • Physical Properties : Yellow crystalline solid decomposing at 225°C .
  • Bioactivity: Known for antioxidant, anti-inflammatory, and anticancer properties.

3-(3,4-Dimethoxyphenyl)-2-propenal

  • Structure : Methoxy (-OCH₃) groups replace hydroxyl (-OH) groups at the 3,4-positions of the phenyl ring.
  • Molecular Data : Formula C₁₁H₁₂O₃, molecular weight 192.21 g/mol .
  • This substitution is common in drug design to modulate bioavailability.

Amide Derivatives (N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide)

  • Structure : Combines dihydroxyphenyl and acrylamide groups. Isolated from Lycium barbarum, these compounds exhibit anti-inflammatory activity .
  • Bioactivity : Compound 2 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide) showed significant anti-inflammatory effects (IC₅₀ = 17.00 ± 1.11 μmol/L), outperforming the positive control quercetin (IC₅₀ = 17.21 ± 0.50 μmol/L) .

Thioacrylamide Derivatives (Trans-isomer of 3-(2-Bromo-3,4-dihydroxy-phenyl)-N-(3,4,5-trihydroxy-benzyl)-thioacrylamide)

  • Structure: Incorporates bromine and trihydroxybenzyl substituents. Patented by TyrNovo Ltd.
  • Functional Impact : The thioamide group and bromine substitution may enhance binding affinity or metabolic stability compared to unmodified propenals.

Flavonols (e.g., Kaempferol Derivatives)

  • Structure: Flavonols like kaempferol 3-(2,3-di-E-p-coumaroyl-α-L-rhamnopyranoside) share the dihydroxyphenyl motif but feature a chromone backbone instead of propenal .
  • Bioactivity: Flavonols are renowned for antioxidant and enzyme-inhibitory activities, driven by their conjugated π-system and hydroxyl groups.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Activities Reference
3-(3,4-Dihydroxy-phenyl)-2-propenal C₉H₈O₃ 164.16 (hypothetical) Aldehyde, dihydroxyphenyl N/A (hypothetical) -
Caffeic Acid C₉H₈O₄ 180.15 Carboxylic acid, dihydroxyphenyl Decomposes at 225°C; antioxidant
3-(3,4-Dimethoxyphenyl)-2-propenal C₁₁H₁₂O₃ 192.21 Aldehyde, dimethoxyphenyl Lipophilicity-enhanced derivative
Compound 2 (Anti-inflammatory amide) C₁₉H₂₁NO₅ 343.38 Acrylamide, methoxy, hydroxyphenyl IC₅₀ = 17.00 μM (anti-inflammatory)

Key Research Findings

Substituent Effects : Hydroxyl groups enhance polarity and antioxidant capacity, while methoxy groups improve lipophilicity and bioavailability .

Bioactivity : Amide derivatives with dihydroxyphenyl groups (e.g., compound 2) demonstrate potent anti-inflammatory activity, suggesting that this compound’s aldehyde group could be modified to acrylamides for therapeutic applications .

Structural Diversity: Thioacrylamide and flavonol derivatives highlight the versatility of dihydroxyphenyl-based compounds in drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dihydroxy-phenyl)-2-propenal
Reactant of Route 2
3-(3,4-Dihydroxy-phenyl)-2-propenal

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